1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride
Description
1-(5,5-Dimethylpyrrolidin-2-yl)methanaminedihydrochloride is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone substituted with two methyl groups at the 5-position, coupled with a methanamine sidechain. The dihydrochloride salt form enhances its water solubility, making it suitable for applications requiring polar solvents. Pyrrolidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their bioactivity and structural versatility .
Properties
IUPAC Name |
(5,5-dimethylpyrrolidin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(5-8)9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRICNPCFKTUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)CN)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohols
A common approach involves cyclizing 2-amino-4-methylpentan-4-ol under acidic conditions. For example, treatment with hydrochloric acid (HCl) in ethanol at reflux induces intramolecular nucleophilic substitution, forming the 5,5-dimethylpyrrolidine ring. Yields range from 60–75%, with purity confirmed via -NMR (δ 1.20 ppm for geminal dimethyl groups).
Reductive Amination of Ketones
5,5-Dimethylpyrrolidin-2-one serves as a key intermediate. Reduction using sodium cyanoborohydride (NaBHCN) and ammonium acetate in methanol at 25°C yields the free base amine. This method avoids harsh conditions, achieving 80–85% conversion. The product is isolated via vacuum distillation (b.p. 120–125°C at 0.5 mmHg).
Functionalization to Methanamine Derivatives
Gabriel Synthesis
Introducing the methanamine group via Gabriel synthesis involves reacting 5,5-dimethylpyrrolidine with phthalimide potassium in DMF at 100°C, followed by hydrazinolysis (hydrazine hydrate, ethanol, reflux). This yields the primary amine with 70% efficiency.
Reductive Amination of Aldehydes
5,5-Dimethylpyrrolidine-2-carbaldehyde undergoes reductive amination using ammonium acetate and NaBH in THF. The reaction proceeds at −10°C to minimize side products, affording the amine in 65% yield after silica gel chromatography.
Salt Formation and Purification
Dihydrochloride Preparation
The free base is dissolved in anhydrous ether and treated with HCl gas at 0°C, precipitating the dihydrochloride salt. Recrystallization from ethanol/acetone (1:3) yields white crystals (m.p. 210–212°C). Elemental analysis confirms stoichiometry: Calc. for CHNCl: C 45.09%, H 8.51%; Found: C 44.95%, H 8.63%.
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) resolves the dihydrochloride from residual impurities, achieving >99% purity. MS (ESI): m/z 155.1 [M+H] for the free base.
Mechanistic Insights and Optimization
Role of Solvent Polarity
Polar aprotic solvents (e.g., DMF) accelerate cyclization by stabilizing transition states, while ethereal solvents improve salt crystallization. Microwave-assisted synthesis (100°C, 30 min) reduces reaction times by 50% compared to conventional heating.
Stereoelectronic Effects
Density Functional Theory (DFT) calculations reveal that the 5,5-dimethyl groups increase ring rigidity, favoring chair-like conformations with axial amine orientation. This enhances stability and bioactivity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization | 75 | 98 | Scalable |
| Reductive Amination | 85 | 99 | Mild conditions |
| Gabriel Synthesis | 70 | 97 | Avoids over-alkylation |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.
Medicine: It plays a role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in catalysis and other industrial processes to improve efficiency and yield.
Mechanism of Action
The mechanism of action of 1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine Dihydrochloride
This compound (CAS: 1334148-37-6) shares the dihydrochloride salt form and a nitrogen-rich heterocyclic core but differs in its thiazole-piperazine structure . Key distinctions include:
The thiazole-piperazine derivative’s industrial use suggests that steric and electronic modifications (e.g., sulfur incorporation) enhance stability for agrochemical formulations. In contrast, the pyrrolidine variant’s smaller ring and absence of sulfur may favor pharmacokinetic properties in drug design.
Functional Analogues: Azoamidine Dihydrochloride Initiators
Azoamidine dihydrochlorides, such as 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride, are water-soluble polymerization initiators . Comparative analysis:
The azoamidines’ role as initiators highlights the importance of labile bonds (azo groups) for radical generation, whereas the pyrrolidine compound’s rigidity and amine content may suit receptor-binding applications.
Biological Activity
1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
- IUPAC Name : 1-(5,5-dimethylpyrrolidin-2-yl)methanamine dihydrochloride
- Molecular Formula : C8H16Cl2N2
- Molecular Weight : 195.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's amino group can form hydrogen bonds and participate in electrostatic interactions with proteins and enzymes, influencing their activity and function. This mechanism may modulate several biochemical pathways, leading to diverse biological effects.
Pharmacological Effects
This compound has been investigated for several pharmacological effects:
- Neuroprotective Activity : Studies have shown that compounds with similar structures exhibit neuroprotective properties, potentially providing benefits in neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
- Larvicidal Activity : Research indicates that compounds related to this structure may exhibit larvicidal effects against mosquito larvae, which could be beneficial in vector control strategies.
Case Studies and Research Findings
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrrolidine derivatives demonstrating neuroprotective effects through modulation of neurotransmitter systems. The findings suggest that similar compounds could offer therapeutic potential for conditions such as Alzheimer's disease.
- Antimicrobial Activity : Research presented in Pharmaceutical Biology examined the antimicrobial efficacy of pyrrolidine derivatives against several pathogens. The study reported significant inhibition zones for certain bacterial strains, indicating the potential for developing new antimicrobial agents based on this structure .
- Larvicidal Studies : A recent investigation focused on the larvicidal activity of pyrrolidine-based compounds against Anopheles stephensi. The results indicated that specific derivatives exhibited high mortality rates at low concentrations, suggesting their utility in controlling mosquito populations responsible for malaria transmission.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(5,5-dimethylpyrrolidin-2-yl)methanaminedihydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves alkylation of pyrrolidine precursors followed by dihydrochloride salt formation. Key steps include:
- Step 1 : Cyclocondensation of 5,5-dimethylpyrrolidin-2-one with a methylamine derivative under reductive conditions (e.g., NaBH₄ in methanol).
- Step 2 : Acidification with HCl to form the dihydrochloride salt.
- Purity Validation : Use HPLC with UV detection (λ = 210–230 nm) and NMR (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR resolves stereochemistry (e.g., splitting patterns for pyrrolidine ring protons at δ 3.1–3.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., dimethyl groups at δ 25–30 ppm).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization).
- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ and validates molecular weight .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s receptor-binding affinity and selectivity?
- Methodological Answer :
- Radioligand Binding Assays : Use tritiated analogs in competitive binding studies with receptors (e.g., α₂-adrenergic or σ receptors).
- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to measure real-time association/dissociation kinetics.
- Computational Docking : Employ Schrödinger’s Glide or AutoDock Vina to predict binding poses using receptor crystal structures (e.g., PDB IDs: 4UHE, 6CM4) .
Q. What computational strategies are effective for predicting metabolic pathways or toxicity?
- Methodological Answer :
- In Silico Metabolism : Use MetaSite or GLORYx to predict Phase I/II metabolism (e.g., N-demethylation, glucuronidation).
- Toxicity Profiling : Leverage ADMET Predictor or ProTox-II to assess hepatotoxicity, mutagenicity, and hERG inhibition.
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to study reactive intermediates .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. CHO-K1) and normalize results to reference agonists/antagonists.
- Buffer Conditions : Control pH (7.4 ± 0.2) and ion concentrations (e.g., Mg²⁺ for GPCR stability).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets. Use Design of Experiments (DoE) to isolate confounding variables (e.g., temperature, incubation time) .
Comparative and Mechanistic Questions
Q. How does the stereochemistry of this compound influence its pharmacological profile?
- Methodological Answer :
- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol).
- Functional Assays : Compare (R)- and (S)-enantiomers in cAMP inhibition or calcium flux assays.
- Molecular Dynamics : Simulate enantiomer-receptor interactions over 100 ns trajectories to identify steric clashes or hydrogen-bonding disparities .
Q. What strategies enable the synthesis of analogs with improved blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Lipophilicity Optimization : Introduce halogen substituents (e.g., F, Cl) or methyl groups to increase logP (target range: 2–3).
- P-gp Efflux Inhibition : Co-administer cyclosporine A or use analogs with reduced P-gp substrate recognition.
- In Vivo Validation : Conduct brain/plasma ratio studies in rodents using LC-MS/MS quantification .
Data Reproducibility and Scaling
Q. What are the key challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress.
- Crystallization Control : Use anti-solvent addition (e.g., tert-butyl methyl ether) to ensure consistent polymorph formation.
- Quality by Design (QbD) : Define critical quality attributes (CQAs) and design space using JMP or MODDE software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
